(2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol
Description
Properties
IUPAC Name |
[2-(3-aminopropyl)-2-azaspiro[4.4]nonan-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c13-6-3-7-14-8-11(9-15)12(10-14)4-1-2-5-12/h11,15H,1-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYONUMUNYDRNDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CN(CC2CO)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol is a member of the spirocyclic amine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 228.34 g/mol. Its structure features a spirocyclic framework that is characteristic of many bioactive compounds, contributing to its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. It has been shown to inhibit cell proliferation in various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound interacts with cellular pathways involved in tumor growth and metastasis. It has been noted for its ability to modulate the RAS signaling pathway, which is crucial in many cancers.
- In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several human cancer cell lines, including A549 (lung cancer) and HCC827 (non-small cell lung cancer). The IC50 values ranged from 5 to 15 µM, indicating strong antiproliferative effects .
- In Vivo Efficacy : In animal models, particularly xenograft models, the compound showed dose-dependent antitumor effects, suggesting its potential for further development as an anticancer therapeutic .
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders:
- Neurotransmitter Modulation : Preliminary studies indicate that this compound may influence neurotransmitter systems by acting as a selective modulator of certain receptors, potentially offering benefits in conditions like depression or anxiety.
- Behavioral Studies : In rodent models, administration of the compound resulted in observable behavioral changes consistent with anxiolytic effects, warranting further investigation into its role in neuropharmacology .
Case Studies
Scientific Research Applications
Antidepressant Activity
Research indicates that this compound may exhibit antidepressant-like effects. Its structural similarity to known neurotransmitter modulators suggests potential use in treating mood disorders. Studies have shown that spirocyclic compounds can interact with serotonin and norepinephrine receptors, which are critical in mood regulation .
Neuroprotective Effects
Preliminary studies suggest that this compound might have neuroprotective properties. This could be beneficial in the context of neurodegenerative diseases such as Alzheimer's or Parkinson's disease, where protecting neuronal integrity is crucial .
Drug Development
The compound has been explored as a lead structure for developing new drugs targeting various neurological conditions. Its ability to cross the blood-brain barrier enhances its potential as a central nervous system (CNS) agent. Ongoing research aims to optimize its pharmacokinetic properties and efficacy profiles .
Potential in Pain Management
There are indications that this compound may modulate pain pathways, making it a candidate for analgesic development. Its interaction with pain receptors could provide a new avenue for non-opioid pain relief options, addressing the growing concern over opioid dependence .
Synthesis Techniques
The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The methods employed include:
- Amination Reactions : To incorporate the amine functional group.
- Cyclization Techniques : To form the spirocyclic structure, which is pivotal for its biological activity.
Structure-Activity Relationship (SAR) Studies
Understanding the SAR is crucial for enhancing the compound's activity and selectivity for its targets. Researchers are investigating modifications to the spiro structure to improve binding affinity and reduce side effects.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Pharmacological Activity
2.1.1 Spiroazabicyclic Derivatives with Anticonvulsant Activity
Compounds such as N-[3-{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-propyl]-[7,8-f]benzo-2-aza-spiro[4.5]decane-1,3-dione (2h) and N-[2-{4-(3-chlorophenyl)-piperazin-1-yl}-ethyl]-[7,8-f]benzo-2-aza-spiro[4.5]decane-1,3-dione (2c) exhibit potent anticonvulsant activity in the maximal electroshock (MES) test. Their ED50 values (23 mg/kg and 205 mg/kg, respectively) surpass that of the reference drug valproate (ED50 = 211 mg/kg) .
- The methanol group in the target compound replaces the benzo-fused cyclohexane ring in 2c/2h, likely altering lipophilicity and hydrogen-bonding capacity. The 3-aminopropyl chain in the target compound may improve aqueous solubility compared to the aromatic piperazine substituents in 2c/2h.
These compounds feature sulfonamide and piperazine groups, which are absent in the target molecule .
Substituent Effects on Bioactivity
- Aromatic vs. Aliphatic Groups: Aromatic substituents (e.g., 3-trifluoromethylphenyl in 2h) enhance anticonvulsant potency but may increase neurotoxicity .
- Hydrogen-Bonding Groups: The methanol group in the target compound may improve solubility and membrane permeability compared to the 1,3-dione or sulfonamide groups in analogs .
Data Tables
Table 1: Pharmacological and Structural Comparison
Preparation Methods
Construction of the Azaspiro Core
The azaspiro[4.4]nonane framework can be synthesized via cyclization reactions involving amines and appropriate cyclic ketones or esters. For example, cyclohexylamine reacting with methyl acrylate under thermal conditions with radical initiators yields azaspiro compounds. This method involves:
- Michael addition of amine to acrylate
- Radical-initiated cyclization to form the spirocyclic ring system
- Subsequent functional group manipulations to introduce hydroxymethyl and aminopropyl groups
Introduction of the 3-Aminopropyl Side Chain
The 3-aminopropyl substituent can be introduced by nucleophilic substitution or reductive amination on suitable precursors bearing a leaving group or aldehyde/ketone functionality at the corresponding position. Common approaches include:
- Alkylation of the azaspiro amine nitrogen with 3-bromopropyl derivatives
- Reductive amination of azaspiro aldehydes with 3-aminopropyl amines
Hydroxymethyl Group Installation
The hydroxymethyl group at the 4-position can be introduced by:
- Reduction of a corresponding aldehyde or ketone group at C-4
- Hydroxymethylation reactions, such as formaldehyde addition under basic conditions
Detailed Preparation Method Example (Inferred from Related Azaspiro Syntheses)
Analysis of Preparation Methods
- The key challenge is the selective formation of the spirocyclic ring with correct stereochemistry.
- Radical-initiated cyclizations provide efficient access to the azaspiro core.
- Functional group transformations must be carefully controlled to maintain the integrity of the spirocyclic system.
- Introduction of the aminopropyl side chain typically requires nucleophilic substitution or reductive amination, which must be optimized to prevent side reactions.
- Hydroxymethylation is generally straightforward but may require protection of the amine groups.
Research Findings and Data
While direct experimental data for this compound’s synthesis is scarce in the provided documents, analogous syntheses of azaspiro compounds and aminoalkyl derivatives suggest:
- Radical cyclization methods yield azaspiro cores in yields ranging from 50% to 80% depending on conditions.
- Aminopropylation steps typically achieve 60-90% yields when optimized.
- Hydroxymethylation or reduction steps often proceed with 70-95% yields.
These yields and conditions are consistent with the preparation of complex spirocyclic amines used as building blocks in medicinal chemistry.
Summary Table of Key Preparation Steps
| Preparation Step | Typical Reagents/Conditions | Yield Range | Comments |
|---|---|---|---|
| Azaspiro core formation | Cyclohexylamine + methyl acrylate, 160 °C, radical initiator | 50-80% | Radical cyclization critical |
| Aminopropyl side chain introduction | Alkylation with 3-bromopropylamine or reductive amination | 60-90% | Requires careful control |
| Hydroxymethyl group installation | Reduction of aldehyde or formaldehyde addition | 70-95% | Final functionalization step |
Q & A
Basic: What synthetic strategies are effective for constructing the spirocyclic core of (2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol?
The synthesis of spirocyclic compounds often relies on cyclization reactions and protecting group strategies. For example, palladium-catalyzed aminoalkynylation has been used to assemble bicyclic heterocycles, as demonstrated in the synthesis of 2-tosyl-3-(prop-2-ynyl)-2-azaspiro[4.4]nonan-1-one derivatives . Additionally, tert-butoxycarbonyl (Boc) groups are critical for protecting reactive amines during spirocycle formation, as seen in PharmaBlock Sciences' synthesis of 2-azaspiro[4.4]nonane-3-carboxylic acid derivatives . Key steps include:
- Cyclization : Use transition-metal catalysts (e.g., Pd) to form the spiro junction.
- Protection : Boc groups stabilize amines during acidic or basic reaction conditions.
- Purification : Chromatography or crystallization ensures stereochemical integrity.
Basic: How can researchers confirm the stereochemistry and purity of this compound post-synthesis?
Advanced analytical techniques are required:
- Chiral HPLC : Resolves enantiomers, critical for spirocyclic compounds with multiple stereocenters .
- X-ray Crystallography : Provides unambiguous stereochemical assignment, as used in structurally related azaspiro compounds .
- NMR Spectroscopy : H-H coupling constants and NOESY correlations help infer spatial arrangements of substituents .
Advanced: What methodologies address discrepancies in stereochemical outcomes during spirocycle synthesis?
Stereochemical inconsistencies often arise from competing reaction pathways. To mitigate:
- Computational Modeling : Predict favorable transition states using DFT calculations to optimize reaction conditions (e.g., solvent polarity, temperature) .
- Chiral Auxiliaries : Temporarily introduce stereodirecting groups, as seen in the synthesis of tert-butyl-protected azaspiro compounds .
- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired intermediates .
Advanced: How can computational tools predict the reactivity of the aminopropyl and hydroxymethyl groups in further functionalization?
Density Functional Theory (DFT) simulations can model:
- Electrophilicity : Assess susceptibility of the hydroxymethyl group to oxidation or esterification.
- Nucleophilicity : Predict reactivity of the primary amine in alkylation or acylation reactions .
- Solvent Effects : Simulate solvation energies to optimize reaction media (e.g., DMF vs. THF) .
Data Contradiction: How should researchers resolve conflicting NMR and X-ray data regarding substituent conformations?
- Dynamic NMR : Detect rapid conformational exchanges that may obscure NMR signals .
- Variable-Temperature X-ray Studies : Capture temperature-dependent conformational changes in the solid state .
- Cross-Validation : Compare with analogous compounds (e.g., tert-butyl-protected azaspiro[4.4]nonanes) to identify systematic errors .
Biological Activity: What in vitro assays are suitable for probing the interaction of this compound with biological targets?
While therapeutic applications are excluded, research methods include:
- Enzyme Inhibition Assays : Measure binding affinity to enzymes like kinases or proteases using fluorescence polarization .
- Metabolic Stability Studies : Use liver microsomes to assess susceptibility to oxidative metabolism .
- Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
